molecular formula C11H13Cl2NO2 B13521542 ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate CAS No. 1292189-27-5

ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate

Cat. No.: B13521542
CAS No.: 1292189-27-5
M. Wt: 262.13 g/mol
InChI Key: ZTXFSUQPHPWBCG-SECBINFHSA-N
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Description

Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate ( 502842-03-7) is a chiral β-amino ester derivative of significant interest in medicinal chemistry and pharmaceutical research . This building block features a defined (R)-stereocenter at the 3-position and a 2,3-dichlorophenyl substituent, which is known to influence both the molecule's steric profile and electronic properties, making it a valuable scaffold in the design of biologically active compounds . Its molecular formula is C11H13Cl2NO2 and it has a molecular weight of 262.13 g/mol . The compound is typically supplied as a solid and should be stored according to standard laboratory conditions for chiral amino acid derivatives. The primary research application of this compound is as a key synthetic intermediate. The reactive amino and ester functional groups allow for further chemical modifications, including amide bond formation, hydrolysis, or coupling reactions, enabling the construction of more complex molecular architectures . The specific spatial arrangement of the (R)-enantiomer is often critical for achieving selective interactions with biological targets, such as enzymes or receptors, in the development of potential therapeutic agents . As a building block, it is particularly useful for creating compound libraries for high-throughput screening in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access the structure and basic identifiers, such as the SMILES string and MDL number MFCD03839219, to facilitate their experimental planning and compound registration processes .

Properties

CAS No.

1292189-27-5

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m1/s1

InChI Key

ZTXFSUQPHPWBCG-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor, ethyl 3-(2,3-dichlorophenyl)propanoate, is typically synthesized by esterification of 3-(2,3-dichlorophenyl)propanoic acid with ethanol in the presence of acid catalysts or via direct alkylation methods. This intermediate serves as the substrate for subsequent amination.

Amination Step

The critical step is the introduction of the amino group at the 3-position. This is commonly achieved by:

In practice, the reaction between ethyl 3-(2,3-dichlorophenyl)propanoate and ammonia or ammonium salts in protic solvents such as ethanol or methanol at moderate temperatures (50–60°C) is employed. This reaction favors the formation of the amino ester with retention of stereochemistry when conducted under controlled conditions.

Stereoselective Control

To obtain the (3R) enantiomer specifically, methods include:

  • Use of chiral catalysts or ligands that direct the amination step.
  • Employing chiral starting materials or intermediates.
  • Resolution of racemic mixtures post-synthesis via crystallization or chiral chromatography.

Industrial-scale synthesis often incorporates automated control systems to maintain temperature, pH, and reaction times, ensuring high stereoselectivity and yield.

Purification

Following synthesis, purification steps typically involve:

  • Extraction and washing to remove impurities.
  • Crystallization or recrystallization to isolate the pure (3R) enantiomer.
  • Chromatographic techniques for further purification if necessary.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material Ethyl 3-(2,3-dichlorophenyl)propanoate Prepared via esterification or alkylation
Amination reagent Ammonia or ammonium salts Used in excess to drive reaction
Solvent Ethanol or methanol Protic solvents favor nucleophilic attack
Temperature 50–60°C Moderate to avoid racemization
Reaction time 4–12 hours Optimized for maximum yield
Stereocontrol method Chiral catalysts or auxiliaries Ensures (3R) configuration
Purification Crystallization, chromatography Removes impurities and resolves enantiomers

Research Results and Yields

  • Reported yields for the amination step range from 70% to 90% under optimized conditions.
  • Enantiomeric excess (ee) values exceeding 95% have been achieved using chiral catalysts.
  • The purity of the final compound typically exceeds 98% after purification.

Industrial Scale Considerations

  • Large-scale reactors equipped with automated monitoring systems are used to control reaction parameters precisely.
  • Sequential reaction steps can be performed without intermediate isolation to improve efficiency.
  • Amino protecting groups may be employed during synthesis to prevent side reactions, removed in later stages.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, imino derivatives, mono-chlorinated products, and various substituted amides.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions influence the compound’s activity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Ester Group Stereochemistry Molecular Weight (g/mol) Salt Form
Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate C₁₁H₁₂Cl₂NO₂ 2,3-dichloro Ethyl R ~261.05 Free base
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate C₁₁H₁₃F₂NO₂ 2,4-difluoro Ethyl R 229.22 Free base
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₀H₁₂ClNO₂·HCl 3-chloro Methyl R 213.66 (free base) + 36.46 (HCl) = 250.12 Hydrochloride
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₁H₁₃ClNO₂·HCl 3-chloro Ethyl Racemic* ~262.91 Hydrochloride
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₀H₁₂ClNO₂·HCl 3-chloro Methyl S 250.12 Hydrochloride

*Racemic mixtures are implied unless stereochemistry is specified.

Key Findings from Structural Analysis:

Halogen Substitution Effects: Dichlorophenyl vs. Difluorophenyl: The 2,3-dichlorophenyl group in the target compound confers higher lipophilicity (logP) compared to the 2,4-difluorophenyl analog . Positional Isomerism: 2,3-Dichloro substitution may induce steric hindrance compared to 3-chloro derivatives, affecting binding affinity in receptor-ligand interactions .

Ester Group Influence: Ethyl vs.

Stereochemical Considerations: The (3R)-configuration in the target compound and its methyl analog () contrasts with the (3S)-enantiomer (), which may lead to divergent biological activities. Enantiopure synthesis is critical for drug efficacy, as seen in chiral β-amino esters used as GABA analogs .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., –8) enhance aqueous solubility compared to free bases, improving bioavailability in pharmaceutical formulations .

Q & A

Q. What are the standard synthetic routes for ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) in reflux conditions . Key parameters for optimization include:

  • Catalyst concentration : Higher acid concentrations accelerate esterification but may promote side reactions.
  • Reaction time : Prolonged reflux (6–12 hours) ensures >90% conversion.
  • Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane) yields >95% purity.
    Table 1 : Optimization of esterification conditions:
ParameterOptimal RangeYield (%)Purity (%)
Catalyst (H₂SO₄)0.5–1.0 M85–9290–95
Temperature70–80°C8893
SolventAnhydrous ethanol9095

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For example, the chiral center at C3 (R-configuration) shows distinct coupling patterns (J = 6–8 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. 292.08 g/mol for C₁₁H₁₂Cl₂NO₂⁺) .
  • Chiral HPLC : Resolves enantiomeric purity (typically >98% ee using a Chiralpak AD-H column) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against serine hydrolases or proteases due to the amino-ester motif .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293 or HepG2) at 10–100 µM concentrations .
  • Solubility and stability : Measure logP (predicted ~2.1) and stability in PBS (pH 7.4) over 24 hours .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl vs. F) on the phenyl ring influence biological activity?

Comparative studies with analogs (e.g., 2,4-difluoro or 3-phenoxy derivatives) reveal:

  • Chlorine groups : Enhance hydrophobic interactions with target proteins (e.g., Ki = 1.2 µM for 2,3-dichloro vs. 4.5 µM for 2,4-difluoro in protease inhibition) .
  • Electron-withdrawing effects : Chlorine increases electrophilicity at the amino group, improving covalent binding to catalytic serine residues .
    Table 2 : Structure-Activity Relationship (SAR) of analogs:
SubstituentTarget (IC₅₀)logP
2,3-ClProtease A: 1.2 µM2.3
4-FProtease A: 8.7 µM1.9
3-OPhKinase B: 15 µM2.8

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The 2,3-dichlorophenyl group directs electrophilic aromatic substitution (EAS) to the 4-position. In SN2 reactions:

  • Amino group : Acts as a leaving group under acidic conditions, enabling alkylation at C3 .
  • Steric effects : Ortho-chlorine groups hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) for efficient substitution .

Q. How can computational methods (e.g., DFT) predict reaction pathways for derivative synthesis?

  • Reaction path search : Quantum mechanical calculations (B3LYP/6-31G*) identify transition states for ester hydrolysis or aminolysis .
  • Docking studies : Molecular dynamics simulations predict binding modes with biological targets (e.g., RMSD < 2.0 Å in protease active sites) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Discrepancies arise from:

  • Purification methods : Column chromatography vs. recrystallization (yields drop 10–15% with the latter) .
  • Catalyst choice : HCl vs. H₂SO₄ (H₂SO₄ reduces side-product formation by 20%) .
  • Scale : Batch reactors vs. continuous flow systems (flow systems improve consistency by 15%) .

Q. How is stereochemical integrity maintained during large-scale synthesis?

  • Chiral auxiliaries : Use (R)-BINOL derivatives to prevent racemization during esterification .
  • Low-temperature conditions : Maintain reactions at <5°C to minimize epimerization .

Q. What are the limitations of current biological studies, and how can they be addressed?

  • Limited in vivo data : Conduct pharmacokinetic studies in rodent models to assess bioavailability (predicted 40–50% oral) .
  • Off-target effects : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

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